molecular formula C6H8N2O2 B125325 N-(4-methoxypyridin-3-yl)hydroxylamine CAS No. 151068-23-4

N-(4-methoxypyridin-3-yl)hydroxylamine

Cat. No.: B125325
CAS No.: 151068-23-4
M. Wt: 140.14 g/mol
InChI Key: HGWMUVUJZJWPBJ-UHFFFAOYSA-N
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Description

N-(4-Methoxypyridin-3-yl)hydroxylamine is a hydroxylamine derivative featuring a pyridine ring substituted with a methoxy group at the 4-position and a hydroxylamine (-NHOH) moiety at the 3-position. This compound is of interest in organic synthesis and pharmacology due to its reactive hydroxylamine group and the electronic effects imparted by the pyridine ring.

Properties

CAS No.

151068-23-4

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

N-(4-methoxypyridin-3-yl)hydroxylamine

InChI

InChI=1S/C6H8N2O2/c1-10-6-2-3-7-4-5(6)8-9/h2-4,8-9H,1H3

InChI Key

HGWMUVUJZJWPBJ-UHFFFAOYSA-N

SMILES

COC1=C(C=NC=C1)NO

Canonical SMILES

COC1=C(C=NC=C1)NO

Synonyms

3-Pyridinamine,N-hydroxy-4-methoxy-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with N-(2-Methoxyphenyl)hydroxylamine

Structural Differences :

  • Aromatic Core : N-(4-Methoxypyridin-3-yl)hydroxylamine contains a pyridine ring, whereas N-(2-methoxyphenyl)hydroxylamine (CAS 6963-30-8) has a benzene ring .
  • Substituent Positions : The methoxy group is at the 4-position on pyridine vs. the 2-position on benzene. The hydroxylamine group is at the 3-position in both compounds.

Metabolic Pathways :

  • N-(2-Methoxyphenyl)hydroxylamine undergoes enzymatic reduction in hepatic microsomes to form o-anisidine (2-methoxyaniline) and o-aminophenol. CYP1A enzymes are primarily involved in its reduction, while CYP2E1 favors oxidation to o-aminophenol .
  • Implications for Pyridine Analogs : The pyridine nitrogen may alter metabolic stability. Pyridine’s electron-withdrawing effect could reduce susceptibility to CYP-mediated oxidation compared to benzene derivatives.

Reactivity :

  • N-(2-Methoxyphenyl)hydroxylamine spontaneously forms o-nitrosoanisole under acidic conditions . Pyridine analogs may exhibit different redox behavior due to the ring’s electronic environment.

Comparison with Pyridine-Based Pivalamide Derivatives

Structural Differences :
Examples include N-(4-formyl-2-methoxypyridin-3-yl)pivalamide (CAS 1251015-82-7) and N-(4-iodo-2-methoxypyridin-3-yl)pivalamide . These compounds replace the hydroxylamine group with a pivalamide (-NHC(O)C(CH₃)₃) moiety.

Electronic Effects :

  • The 4-methoxy group in both compound classes activates the pyridine ring toward electrophilic substitution. However, the hydroxylamine group in this compound may increase nucleophilicity at the 3-position compared to pivalamide derivatives.

Comparison with Other Hydroxylamine Derivatives

Legal and Pharmacological Context :

  • Compounds like N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine are regulated under drug laws due to structural similarities to psychoactive phenethylamines . This highlights the importance of substituent effects on biological activity.
  • Pyridine vs.

Reactivity with Organic Matter :

  • Hydroxylamine derivatives can artifactually react with carbonyl-containing molecules during extraction processes, forming N- or S-containing byproducts . This reactivity is a limitation in analytical chemistry compared to more stable analogs like pivalamides.

Data Tables

Table 1: Structural and Metabolic Comparison

Compound Aromatic Core Key Substituents Major Metabolites Key Enzymes Involved Stability Notes
This compound Pyridine 4-OCH₃, 3-NHOH Not reported (Inferred) Likely CYP1A/CYP2E1 Reactive, prone to redox
N-(2-Methoxyphenyl)hydroxylamine Benzene 2-OCH₃, NHOH o-Anisidine, o-aminophenol CYP1A, CYP2E1 Acid-sensitive
N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide Pyridine 4-OCH₃, 3-pivalamide None (stable intermediate) N/A High stability

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